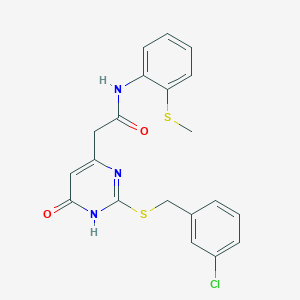
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound falls within a category of substances often studied for their chemical properties and potential applications in various fields, including medicinal chemistry. Similar compounds have been synthesized and analyzed to understand their molecular docking, reaction mechanisms, and potential biological activities.
Synthesis Analysis
Synthesis of compounds with complex structures like the one typically involves multi-step reactions, starting from basic building blocks such as aromatic aldehydes, ethyl cyanoacetate, and thiourea. These are combined in specific solvents like absolute ethanol, under controlled conditions to ensure the formation of the desired product. For example, Holam, Santhoshkumar, and Killedar (2022) detailed the synthesis of substituted dihydropyrimidine derivatives, highlighting the importance of monitoring reactions with TLC and confirming structures through spectroscopic methods like FT-IR and NMR (Holam, Santhoshkumar, & Killedar, 2022).
Molecular Structure Analysis
Crystal structure analysis, such as that conducted by Subasri et al. (2016), offers insights into the conformational aspects of similar compounds. The analysis often reveals a folded conformation around specific atoms, providing details on molecular interactions and stability. Intramolecular hydrogen bonding is a common feature stabilizing these structures (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. For instance, Janardhan et al. (2014) explored the reactivity of chloroacetamide derivatives in synthesizing thiazolo[3,2-a]pyrimidinones, showcasing the versatility of these building blocks in forming heterocyclic compounds (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental analysis, including solubility tests in various solvents, differential scanning calorimetry (DSC) for melting point determination, and X-ray crystallography for structural details.
Chemical Properties Analysis
Chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for participating in specific reactions, are essential for predicting the compound's applications. Studies like those by Gangjee et al. (2009) provide examples of how modifications in the molecular structure can significantly impact the chemical properties and biological activities of similar compounds (Gangjee et al., 2009).
科学的研究の応用
Synthesis and Antitumor Activity
A study detailed the synthesis of novel derivatives bearing functional groups related to the mentioned compound, demonstrating potent anticancer activity. These compounds showed significant growth inhibition against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The research suggests that modifying the core structure could yield potent antitumor agents (Hafez & El-Gazzar, 2017).
Heterocyclic Syntheses
Another study explored the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocycles with excellent atom economy. These reactions offer new pathways to important heterocycles, demonstrating the versatility of acetamide derivatives in synthetic organic chemistry (Schmeyers & Kaupp, 2002).
Discovery of Clinical Candidates
Research identified a derivative as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved oral absorption in animal models. This discovery underscores the therapeutic potential of such compounds in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activity
Compounds derived from the core structure have been synthesized and evaluated for their antibacterial and antifungal activities. The studies reveal that certain modifications can enhance the antimicrobial efficacy, making them valuable for developing new antibacterial agents (Nunna et al., 2014).
Crystal Structure Analysis
The crystal structures of similar acetamide derivatives have been determined, providing insights into their conformation and potential interactions with biological targets. This information is crucial for the design of more potent and selective therapeutic agents (Subasri et al., 2016).
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-27-17-8-3-2-7-16(17)23-18(25)10-15-11-19(26)24-20(22-15)28-12-13-5-4-6-14(21)9-13/h2-9,11H,10,12H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAZOWUMJYDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(methylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)
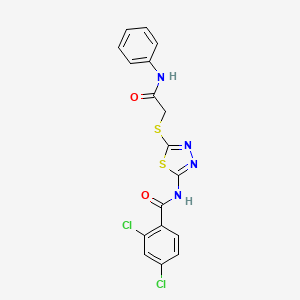
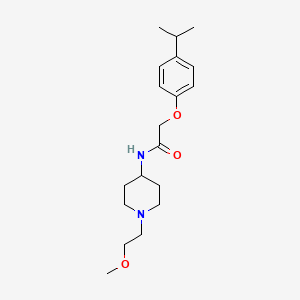
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
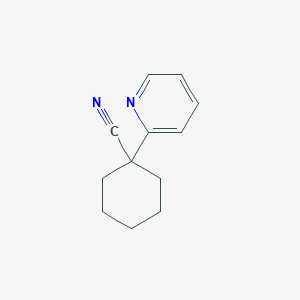
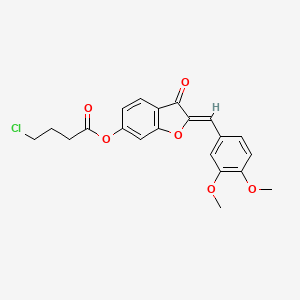
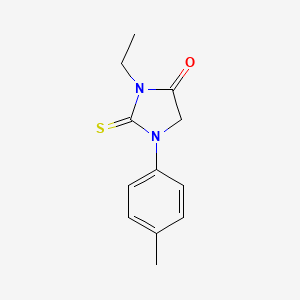
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)
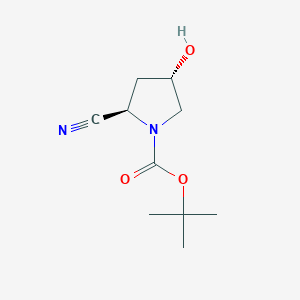

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)